Lanthanum(III) phosphate

Vue d'ensemble

Description

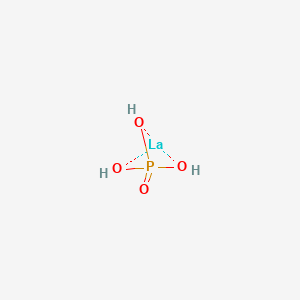

Lanthanum(III) phosphate is an inorganic compound composed of lanthanum and phosphate ions . It appears as a white powder or chunks . It is highly insoluble in water and converts to the oxide when heated .

Synthesis Analysis

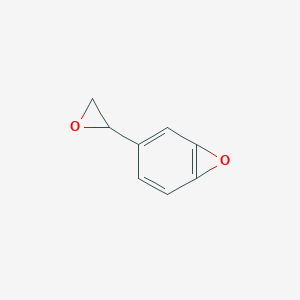

Lanthanum(III) phosphate can be synthesized using various methods. One such method involves the reaction between a nucleophile and an epoxide, known as the Epoxide Route . This method allows for the reaction to be followed by pH monitoring, making it possible to identify the different precipitation steps involved in the formation of the solid .Molecular Structure Analysis

The molecular formula of Lanthanum(III) phosphate is LaO4P . Its average mass is 233.877 Da and its monoisotopic mass is 233.859772 Da .Chemical Reactions Analysis

Lanthanum(III) phosphate can participate in various chemical reactions. For instance, it can react with acids . In addition, it can be used in the synthesis of other compounds, such as lanthanum-modified attapulgite, which has a high phosphorus-fixing capacity .Physical And Chemical Properties Analysis

Lanthanum(III) phosphate is a white powder that is non-toxic and insoluble in water . It has a molecular weight of 233.87700 .Applications De Recherche Scientifique

Phosphate Removal in Water Treatment

Lanthanum(III) phosphate is widely used in water treatment for phosphate removal . It’s an effective adsorbent that can remove phosphate from diverse water sources, including freshwater bodies, industrial effluents, and wastewater . The mechanisms involved in phosphate removal include both deposition and interfacial adsorption . When lanthanum is added to the soil solution, it reacts with phosphate ions to create insoluble lanthanum phosphate precipitates .

Eutrophication Control

Eutrophication, a major environmental issue caused by excessive nutrients in water bodies, often leads to rapid algae growth and oxygen depletion. Lanthanum(III) phosphate can help control eutrophication by effectively removing phosphate, a key nutrient for algae .

Phosphate Recovery

In addition to removing phosphate from water, Lanthanum(III) phosphate can also be used for phosphate recovery . This is particularly important considering that phosphate rock, a non-renewable source, is expected to be depleted in the next 50-100 years .

Soil Amendment

Lanthanum(III) phosphate can be used as a soil amendment to control the amount of phosphate in the soil . By forming insoluble phosphate compounds through chemical precipitation, it prevents excessive phosphate from leaching into groundwater .

Nanoadsorbents

Lanthanum(III) phosphate can be used to prepare nano-adsorbents for efficient phosphate removal in water . These nano-adsorbents offer substantial adsorption capacity and strong regeneration capability .

Photocatalysts

Lanthanum ferrite (LaFeO3), a compound related to Lanthanum(III) phosphate, has shown promise as a visible-light photocatalyst . While this application is not directly related to Lanthanum(III) phosphate, it suggests potential for similar applications.

Mécanisme D'action

Target of Action

Lanthanum(III) phosphate primarily targets dietary phosphate in the gastrointestinal tract . It is used to treat elevated phosphate levels, primarily in patients with chronic kidney disease .

Mode of Action

Lanthanum(III) phosphate reduces the absorption of phosphate by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal (GI) tract unabsorbed . This interaction with its targets results in a decrease in both serum phosphate and calcium phosphate product as a consequence of the reduced dietary phosphate absorption .

Biochemical Pathways

The primary biochemical pathway affected by Lanthanum(III) phosphate is the phosphate absorption pathway in the gastrointestinal tract . By binding to dietary phosphate and preventing its absorption in the intestine, it effectively manages hyperphosphatemia .

Result of Action

The molecular and cellular effects of Lanthanum(III) phosphate’s action primarily involve the reduction of serum phosphate levels in patients with end-stage renal disease . By forming insoluble lanthanum phosphate complexes that pass through the GI tract unabsorbed, it effectively reduces the absorption of dietary phosphate .

Action Environment

The action of Lanthanum(III) phosphate can be influenced by environmental factors such as pH, presence of co-existing ions, and organic matter . Increased La solubilization can occur under some environmental conditions, including at moderately acidic pH values (i.e., < 4.5-5.6), highly saline conditions, and in the presence of organic matter . Dissolved la will likely undergo hydrolysis, bind to organic matter, and combine with phosphate to precipitate rhabdophane (lapo4·h2o), all of which reduce the bioavailability of la in aquatic environments .

Safety and Hazards

Orientations Futures

Research on Lanthanum(III) phosphate and other lanthanum-based materials has been increasing due to their ability to control phosphate in the aquatic environment . Future research directions include understanding the release of lanthanum from these materials under diverse environmental conditions, evaluating their potential impacts on ecological organisms, and conducting more pilot-scale studies involving these materials .

Propriétés

IUPAC Name |

lanthanum;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOXQXPFOXZHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

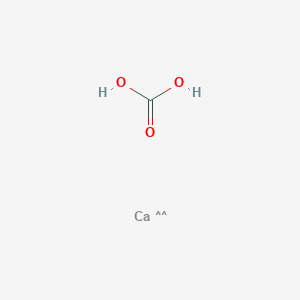

Canonical SMILES |

OP(=O)(O)O.[La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3LaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.901 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum (III) phosphate | |

CAS RN |

13778-59-1, 14913-14-5 | |

| Record name | Lanthanum phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanthanum(III) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014913145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

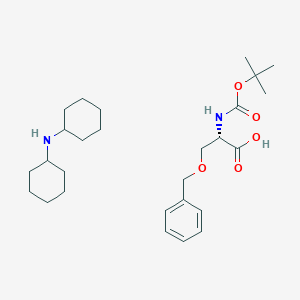

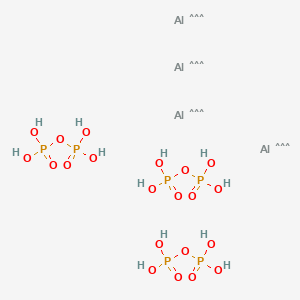

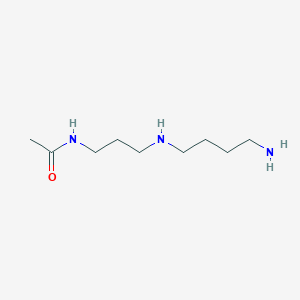

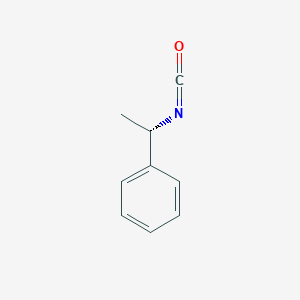

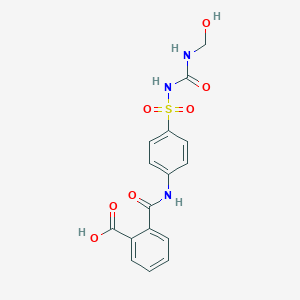

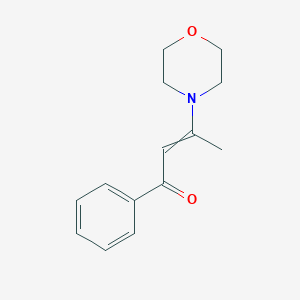

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

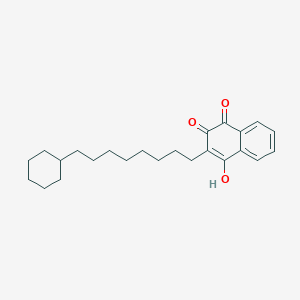

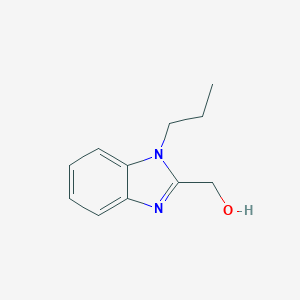

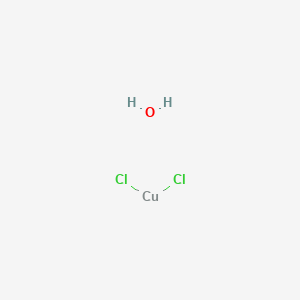

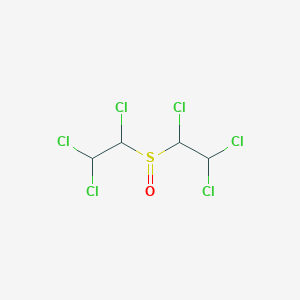

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.